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Compound of Interest

Compound Name: 1-tert-Butyl-piperidin-4-one

Cat. No.: B073314 Get Quote

1.1 Overview and Strategic Importance 1-tert-Butyl-piperidin-4-one is a heterocyclic organic

compound featuring a piperidone core N-substituted with a sterically demanding tert-butyl

group. This specific substitution pattern imparts unique chemical properties that distinguish it

from other piperidones, making it a valuable, non-labile building block in the synthesis of

complex organic molecules. Its utility is primarily found in the construction of pharmaceutical

and agrochemical compounds where the piperidine nitrogen is intended to be a permanent,

hindered tertiary amine.[1] The piperidin-4-one structure itself is a well-established

pharmacophore, known to be a versatile intermediate for molecules with a wide range of

biological activities, including anticancer and anti-HIV properties.[2]

1.2 Nomenclature and Identification Proper identification is critical in a research and

development setting. This compound is known by several synonyms, and its key identifiers are

cataloged below.
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Identifier Value

Chemical Name 1-tert-butylpiperidin-4-one

Synonyms
1-tert-Butyl-4-piperidone, N-tert-butyl-4-

piperidone

CAS Number 1465-76-5[3][4]

Molecular Formula C₉H₁₇NO[3][4]

Molecular Weight 155.24 g/mol [3][4]

Canonical SMILES CC(C)(C)N1CCC(=O)CC1[3]

InChI Key
InChI=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-

10/h4-7H2,1-3H3

1.3 Distinguishing from N-Boc-4-piperidone: A Critical Note for Researchers A common point of

confusion for scientists is the distinction between 1-tert-butyl-piperidin-4-one and N-tert-

butoxycarbonyl-4-piperidone (N-Boc-4-piperidone, CAS: 79099-07-3). While structurally similar,

their synthetic functions are fundamentally different.

1-tert-Butyl-piperidin-4-one: The tert-butyl group is a simple alkyl substituent directly

bonded to the nitrogen. It is chemically robust and generally considered a permanent part of

the molecular scaffold. Its primary role is to provide steric bulk and basicity.

N-Boc-4-piperidone: The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting

group.[5] Its purpose is to temporarily mask the reactivity of the piperidine nitrogen, allowing

for selective reactions elsewhere in the molecule, such as at the C4-ketone. The Boc group

is designed to be removed under mild acidic conditions to liberate the secondary amine for

subsequent reactions.

This distinction is paramount in drug development. The choice between these two reagents

dictates the entire synthetic strategy and the final molecular architecture.

Physicochemical Properties
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The physical properties of 1-tert-butyl-piperidin-4-one are essential for its proper handling,

storage, and use in reactions. The data below has been consolidated from various chemical

data sources.

Property Value Source

Appearance
White crystal or crystalline

powder
ChemBK[6]

Melting Point 92-94 °C (sublimes) ChemBK[6]

Boiling Point ~225 °C ChemBK[6]

Density ~0.968 g/cm³ ChemBK[6]

Flash Point 83 °C ChemBK[6]

pKa (Predicted) 8.26 ± 0.20 ChemBK[6]

Solubility

Soluble in organic solvents like

alcohol and ether; slightly

soluble in water.[6]

ChemBK[6]

Synthesis and Manufacturing
3.1 Synthetic Strategy: The Challenge of the N-tert-butyl Group The synthesis of 1-tert-butyl-
piperidin-4-one is not as straightforward as a simple Sₙ2 alkylation of 4-piperidone with a tert-

butyl halide. The extreme steric hindrance of the tert-butyl group makes it a very poor

electrophile for direct substitution reactions. Therefore, alternative strategies are required. A

common and effective approach involves the double Michael addition of tert-butylamine to a

divinyl ketone equivalent, followed by an intramolecular Dieckmann condensation, a method

analogous to established piperidone syntheses.

3.2 General Synthetic Workflow A plausible and widely applicable laboratory-scale synthesis

involves a multi-step sequence starting from readily available precursors. The following

protocol describes a generalized workflow based on established piperidone synthesis

methodologies.
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Step 1: Double Michael Addition

Step 2: Dieckmann Condensation

Step 3: Hydrolysis & Decarboxylation

tert-Butylamine +
Divinyl Ketone

Acyclic Intermediate

 Base

Cyclization

 Strong Base (e.g., NaOEt)

β-Keto Ester Intermediate

Saponification

 1. NaOH, H₂O
 2. Heat

Decarboxylation

 Acid Workup (HCl)

1-tert-Butyl-piperidin-4-one
(Final Product)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 1-tert-Butyl-piperidin-4-one.
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Step-by-Step Protocol (Illustrative):

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen), dissolve tert-butylamine in a suitable aprotic solvent such as

ethanol.

Michael Addition: Cool the solution in an ice bath. Slowly add methyl vinyl ketone dropwise to

the stirred solution. The reaction is typically exothermic. Allow the mixture to stir at room

temperature for several hours until the reaction is complete (monitored by TLC).

Cyclization (Dieckmann Condensation): To the resulting acyclic intermediate, add a strong

base such as sodium ethoxide. Heat the mixture under reflux for several hours to induce

intramolecular cyclization.

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is subjected to acidic

hydrolysis (e.g., with aqueous HCl) and heated. This step saponifies the ester and promotes

decarboxylation to yield the target ketone.

Purification: The final product is isolated by extraction with an organic solvent, followed by

purification techniques such as distillation or recrystallization to yield pure 1-tert-butyl-
piperidin-4-one.

Spectroscopic and Analytical Profile
Characterization of 1-tert-butyl-piperidin-4-one relies on standard spectroscopic techniques.

The expected spectral data are summarized below, providing a fingerprint for compound

verification.
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Technique Expected Features

¹H NMR

- ~1.1 ppm (s, 9H): A sharp singlet

corresponding to the nine equivalent protons of

the N-tert-butyl group.[7] - ~2.5-2.8 ppm (m,

4H): Multiplet (likely a triplet) for the four protons

on the carbons adjacent to the nitrogen (C2,

C6). - ~2.3-2.5 ppm (m, 4H): Multiplet (likely a

triplet) for the four protons on the carbons

adjacent to the carbonyl group (C3, C5).

¹³C NMR

- ~208-212 ppm: Carbonyl carbon (C4). - ~55-

60 ppm: Quaternary carbon of the tert-butyl

group. - ~50-55 ppm: Methylene carbons

adjacent to nitrogen (C2, C6). - ~40-45 ppm:

Methylene carbons adjacent to the carbonyl

(C3, C5). - ~25-28 ppm: Methyl carbons of the

tert-butyl group.

IR (Infrared)

- ~1710-1725 cm⁻¹: Strong, sharp absorbance

corresponding to the C=O (ketone) stretch.[8] -

~2950-2850 cm⁻¹: C-H stretching vibrations of

the alkyl groups.

MS (Mass Spec.)

- m/z 155 (M⁺): Molecular ion peak. - m/z 140

(M-15): Loss of a methyl group. - m/z 98 (M-57):

Loss of the tert-butyl group, a common and

significant fragmentation pathway.[9]

Chemical Reactivity and Synthetic Applications
5.1 The Role of the N-tert-Butyl Group: Steric Influence and Chemical Inertness The N-tert-

butyl group is the defining feature of this molecule's reactivity. It is exceptionally bulky, which

can influence the stereochemical outcome of reactions at the C4 position by directing incoming

reagents to the less hindered face. Furthermore, it is chemically stable and non-labile, ensuring

it remains intact throughout multi-step synthetic sequences. Unlike the N-Boc group, it does not

participate in reactions and cannot be easily removed.
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5.2 Reactivity of the C4-Carbonyl Group The ketone functionality is the primary site of chemical

transformations, making the molecule a versatile scaffold for introducing diversity at the 4-

position.

Key Synthetic Transformations Resulting Scaffolds

1-tert-Butyl-piperidin-4-one

Reductive Amination
(R-NH₂, NaBH(OAc)₃)

Wittig Reaction
(Ph₃P=CHR)

Grignard Reaction
(R-MgBr)

Reduction
(NaBH₄)

4-Amino-piperidine
Derivative

4-Alkylidene-piperidine

4-Alkyl-4-hydroxy-piperidine

4-Hydroxy-piperidine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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